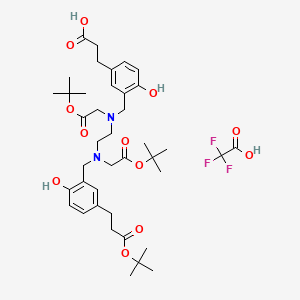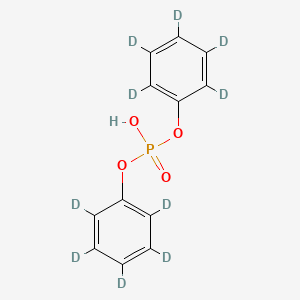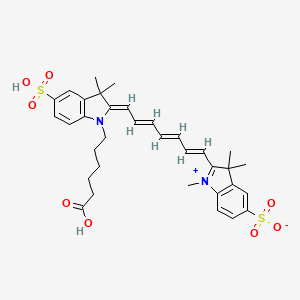
25-deacetylcucurbitacin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Deacetylcucurbitacin A is a cucurbitane-type triterpenoid compoundThis compound has garnered significant interest due to its potential as an anti-cancer agent and its ability to inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 25-deacetylcucurbitacin A typically involves the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase. This is followed by subsequent hydroxylation, acetylation, and glucosylation steps . The detailed reaction conditions for each step are as follows:
Cyclization: 2,3-oxidosqualene is cyclized to cucurbitadienol using oxidosqualene cyclase.
Hydroxylation: The cucurbitadienol undergoes hydroxylation to introduce hydroxyl groups at specific positions.
Acetylation: The hydroxylated intermediate is acetylated to form the acetylated product.
Glucosylation: The acetylated product is glucosylated to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, particularly from the stems of Cucumis melo. The extraction process includes:
Harvesting: The stems of Cucumis melo are harvested.
Extraction: The harvested stems are subjected to solvent extraction using solvents such as ethanol or methanol.
Análisis De Reacciones Químicas
Types of Reactions
25-Deacetylcucurbitacin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
25-Deacetylcucurbitacin A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cucurbitane-type triterpenoids.
Biology: The compound is studied for its effects on cell signaling pathways, particularly the JAK/STAT3 pathway.
Medicine: It has potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and therapeutic agents
Mecanismo De Acción
The mechanism of action of 25-deacetylcucurbitacin A involves the inhibition of the JAK/STAT3 signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells. The compound targets specific molecular components of the pathway, such as Janus kinases and STAT3 proteins, leading to the suppression of downstream signaling events .
Comparación Con Compuestos Similares
Similar Compounds
Cucurbitacin B: Another cucurbitane-type triterpenoid with potent anti-cancer properties.
Cucurbitacin E: Known for its anti-inflammatory and anti-cancer activities.
Cucurbitacin D: Exhibits similar pharmacological effects, including anti-cancer and anti-inflammatory properties.
Uniqueness
25-Deacetylcucurbitacin A is unique due to its specific inhibition of the JAK/STAT3 signaling pathway, which is not as prominently targeted by other cucurbitacins. This specificity makes it a valuable compound for targeted cancer therapy research .
Propiedades
Fórmula molecular |
C30H44O8 |
|---|---|
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C30H44O8/c1-25(2,37)11-10-21(34)29(7,38)23-19(33)13-27(5)20-9-8-16-17(12-18(32)24(36)26(16,3)4)30(20,15-31)22(35)14-28(23,27)6/h8,10-11,17-20,23,31-33,37-38H,9,12-15H2,1-7H3/b11-10+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1 |
Clave InChI |
IKDAUZWGYVOSGH-BMNJEBDFSA-N |
SMILES isomérico |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)CO)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O |
SMILES canónico |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)CO)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)







![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)




